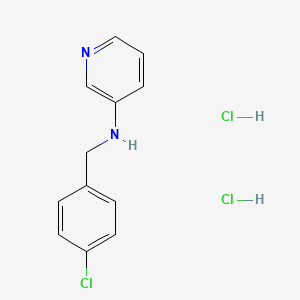

(4-Chlorobenzyl)pyridin-3-ylamine dihydrochloride

Description

(4-Chlorobenzyl)pyridin-3-ylamine dihydrochloride is a synthetic organic compound characterized by a pyridine ring substituted with a 4-chlorobenzyl group at the 3-position and two hydrochloride counterions. Its molecular formula is C₁₂H₁₃Cl₃N₂, with a molecular weight of 309.6 g/mol. The dihydrochloride salt enhances aqueous solubility, particularly under acidic conditions, a common trait observed in similar dihydrochloride salts like capmatinib dihydrochloride (pH-dependent solubility) .

The compound’s structure combines aromatic (pyridine and chlorobenzyl) and amine functionalities, which may influence its reactivity, stability, and biological interactions.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]pyridin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2.2ClH/c13-11-5-3-10(4-6-11)8-15-12-2-1-7-14-9-12;;/h1-7,9,15H,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZWYUDSCOARJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NCC2=CC=C(C=C2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697671 | |

| Record name | N-[(4-Chlorophenyl)methyl]pyridin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13159-78-9 | |

| Record name | N-[(4-Chlorophenyl)methyl]pyridin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (4-Chlorobenzyl)pyridin-3-ylamine dihydrochloride typically involves the reaction of 4-chlorobenzylamine with pyridine-3-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

(4-Chlorobenzyl)pyridin-3-ylamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-Chlorobenzyl)pyridin-3-ylamine dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (4-Chlorobenzyl)pyridin-3-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Solubility : Dihydrochloride salts generally exhibit improved water solubility under acidic conditions, as seen in capmatinib dihydrochloride and biogenic amine salts like putrescine dihydrochloride .

- Hygroscopicity : Similar to capmatinib dihydrochloride, the target compound may require controlled storage conditions due to slight hygroscopicity .

Biological Activity

(4-Chlorobenzyl)pyridin-3-ylamine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

- Molecular Formula : C11H12Cl2N2

- Molecular Weight : 247.14 g/mol

- CAS Number : 13159-78-9

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine with pyridine derivatives under controlled conditions, often utilizing hydrochloric acid to form the dihydrochloride salt. This method ensures high purity and yield of the final product.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, in a study evaluating antimicrobial agents, compounds similar to (4-Chlorobenzyl)pyridin-3-ylamine demonstrated significant inhibitory zones against pathogens such as Staphylococcus aureus and Escherichia coli .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria. Research indicates that derivatives of pyridine compounds can inhibit the growth of this parasite, suggesting potential as a lead compound in antimalarial drug development .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism.

- Cell Membrane Disruption : It could disrupt bacterial cell membranes, leading to cell lysis.

- Interaction with Nucleic Acids : Similar compounds have shown the ability to intercalate with DNA, affecting replication and transcription processes .

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various substituted pyridine derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, which is comparable to standard antibiotics .

- Antiparasitic Activity Assessment : In another research effort focused on antimalarial agents, (4-Chlorobenzyl)pyridin-3-ylamine derivatives were tested against P. falciparum. The most potent derivatives showed IC50 values in the low nanomolar range, indicating strong antiparasitic activity .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.